molecular formula C11H9N3 B1361172 2-Amino-4-methylquinoline-3-carbonitrile CAS No. 28448-11-5

2-Amino-4-methylquinoline-3-carbonitrile

Cat. No.: B1361172
CAS No.: 28448-11-5
M. Wt: 183.21 g/mol
InChI Key: DXXUIIMDJKUSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code is 1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 399.1°C (predicted), a density of 1.24 g/cm3 (predicted), and a pKa of 3.97 (predicted) . The compound is a light yellow solid .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity studied, indicating potential for developing new chemical entities with diverse applications (Elkholy & Morsy, 2006).

Corrosion Inhibition

  • Computational Study on Corrosion Inhibition : Computational analysis showed the potential of certain 2-aminoquinoline derivatives, including 2-amino-4-methylquinoline-3-carbonitrile, as effective corrosion inhibitors for iron, supporting their application in material sciences (Erdoğan et al., 2017).
  • Electrochemical and Surface Analysis Studies : These derivatives have shown significant inhibition efficiency against corrosion, confirmed through electrochemical, SEM, AFM, and XPS studies (Singh, Srivastava, & Quraishi, 2016).

Antifungal Activity

  • Synthesis and Antifungal Properties Evaluation : A series of 2-aminoquinoline derivatives, including this compound, were synthesized and evaluated for their antifungal activity, indicating their potential use in developing new antifungal agents (Gholap et al., 2007).

Synthesis of Heterocyclic Systems

  • Chemical Transformations Under Nucleophilic Conditions : The reactivity of 2-aminoquinoline derivatives towards various nucleophilic reagents was explored, leading to the creation of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Antitumor Activity

  • Inhibition of β-Catenin in Colorectal Cancer : A specific 2-aminoquinoline derivative demonstrated potential as a ligand for β-Catenin protein, suggesting its role in antitumor activities, particularly in colorectal cancer (Mansour et al., 2021).

Epidermal Growth Factor Receptor (EGFR) Inhibition

  • Inhibitors of EGFR Kinase : Certain 2-aminoquinoline derivatives have been identified as effective inhibitors of EGFR kinase, with implications for cancer treatment (Wissner et al., 2000).

Biochemical Analysis

Biochemical Properties

2-Amino-4-methylquinoline-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to altered metabolic pathways and changes in the levels of various metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable at room temperature, it may degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the mitochondria can influence mitochondrial function and energy production .

Properties

IUPAC Name

2-amino-4-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUIIMDJKUSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345260
Record name 2-Amino-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28448-11-5
Record name 2-Amino-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methylquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-methylquinoline-3-carbonitrile
Reactant of Route 4
2-Amino-4-methylquinoline-3-carbonitrile
Reactant of Route 5
2-Amino-4-methylquinoline-3-carbonitrile
Reactant of Route 6
2-Amino-4-methylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.